molecular formula C9H18NO5P B1662598 PPPA CAS No. 113190-92-4

PPPA

Cat. No.: B1662598
CAS No.: 113190-92-4
M. Wt: 251.22 g/mol
InChI Key: ABIFUJNCKIMWRZ-JGVFFNPUSA-N
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Description

Piperazinium bis (2-carboxypyridine) monohydrate, commonly referred to as PPPA, is a compound that has garnered attention due to its unique structural and functional properties. It crystallizes in a centric space group and exhibits significant optical and thermal stability .

Chemical Reactions Analysis

PPPA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PPPA has a wide range of applications in scientific research. It is used in the field of nonlinear optics due to its third-order nonlinear optical properties. The compound is also investigated for its potential use in organic zinc-ion batteries as a cathode material . Additionally, this compound films have been explored for their applications in chemical and biological sensors .

Mechanism of Action

The mechanism of action of PPPA involves its interaction with light and other electromagnetic radiation. The compound exhibits saturable absorption and self-defocusing properties, which are essential for optical switching and limiting applications . The molecular targets and pathways involved in these processes are primarily related to the compound’s optical properties.

Comparison with Similar Compounds

PPPA can be compared with other nonlinear optical materials and organic cathode materials. Similar compounds include other quinone-based polymers and polyphthalamides. this compound stands out due to its unique combination of optical and electrochemical properties .

Biological Activity

Pyripyropene A (PPPA) is a compound that has garnered attention due to its biological activity, particularly as an inhibitor of acyl-CoA:cholesterol acyltransferase 2 (ACAT2). This article delves into the biological activity of this compound, including its metabolic pathways, pharmacological effects, and potential therapeutic applications.

Overview of this compound

This compound is a naturally occurring compound known for its selective inhibition of ACAT2, an enzyme involved in cholesterol metabolism. The inhibition of ACAT2 has implications for the treatment of atherosclerosis and other lipid-related disorders. Research has indicated that this compound exhibits significant oral bioavailability and efficacy in various animal models.

Metabolic Pathways

The metabolism of this compound has been studied in vitro using various animal models, including human, rabbit, rat, and mouse plasma. Key findings include:

  • Stability : this compound remains stable in human, rabbit, and rat plasma for at least 540 minutes but is slowly metabolized in mouse plasma to form 7-deacetyl this compound (M6) .
  • Metabolite Activity : All observed metabolites of this compound showed decreased ACAT2 inhibitory activity compared to the parent compound. Specifically, derivatives such as 1-deacetyl and 11-deacetyl variants retained some inhibitory activity but were significantly less potent—170 to 500 times weaker than this compound itself .

Table 1: Stability and Metabolism of this compound in Various Plasma Models

SpeciesStability Duration (min)Major MetaboliteInhibitory Activity
Human≥540NoneHigh
Rabbit≥540NoneHigh
Rat≥540NoneHigh
Mouse<540M6 (7-deacetyl)Low

Pharmacological Effects

This compound's primary pharmacological action is its ability to inhibit ACAT2, which plays a crucial role in cholesterol esterification. This inhibition leads to reduced cholesterol accumulation in macrophages and may prevent the formation of atherosclerotic plaques.

Case Studies on Efficacy

  • Atherogenic Mouse Models : In studies involving atherogenic mice, this compound demonstrated significant reductions in plasma cholesterol levels and atheroma formation compared to control groups .
  • Cell-Based Assays : Synthetic derivatives of this compound were evaluated using ACAT1- and ACAT2-Chinese hamster ovary cells, confirming that while some derivatives retained weak inhibition, they were far less effective than the original compound .

Future Directions

The ongoing research aims to develop second-generation this compound derivatives that exhibit enhanced potency and selectivity against ACAT2 while maintaining stability in biological systems. These derivatives are expected to undergo further testing in preclinical and clinical settings to evaluate their safety and efficacy profiles.

Properties

IUPAC Name

(2R,4S)-4-(3-phosphonopropyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO5P/c11-9(12)8-6-7(3-4-10-8)2-1-5-16(13,14)15/h7-8,10H,1-6H2,(H,11,12)(H2,13,14,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIFUJNCKIMWRZ-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1CCCP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C[C@H]1CCCP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439674
Record name (2R*,4S*)-4-(3-PHOSPHONOPROPYL)-2-PIPERIDINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113190-92-4
Record name (2R*,4S*)-4-(3-PHOSPHONOPROPYL)-2-PIPERIDINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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